molecular formula C17H23F3N2O B2870034 2-(3-Methylphenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]acetamide CAS No. 2309711-86-0

2-(3-Methylphenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]acetamide

Cat. No. B2870034
CAS RN: 2309711-86-0
M. Wt: 328.379
InChI Key: ODXFFZMMNIUKKF-UHFFFAOYSA-N
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Description

2-(3-Methylphenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]acetamide, also known as TFE-MPA, is a synthetic compound that has been widely used in scientific research. It is a selective and potent agonist of the mu-opioid receptor, which is a protein that plays a crucial role in pain management, reward, and addiction.

Mechanism of Action

2-(3-Methylphenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]acetamide is a selective and potent agonist of the mu-opioid receptor. It binds to the receptor and activates it, leading to the inhibition of neurotransmitter release and the reduction of pain signals. This compound also activates the reward pathway in the brain, leading to feelings of pleasure and euphoria. However, prolonged use of opioids can lead to tolerance, dependence, and addiction.
Biochemical and Physiological Effects:
This compound has been shown to produce analgesia, sedation, and respiratory depression in animal models. It also produces reward and reinforcement effects, which can lead to addiction. This compound has been shown to have a high affinity for the mu-opioid receptor, which makes it a potent and selective agonist.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(3-Methylphenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]acetamide in lab experiments is its high potency and selectivity for the mu-opioid receptor. This makes it a useful tool for investigating the molecular mechanisms of opioid receptor signaling and for developing new drugs for the treatment of pain and addiction. However, one of the limitations of using this compound is its potential for addiction and abuse, which can make it difficult to use in animal models.

Future Directions

There are several future directions for the research of 2-(3-Methylphenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]acetamide. One direction is to investigate the molecular mechanisms of opioid receptor signaling and to develop new drugs that target specific subtypes of the mu-opioid receptor. Another direction is to develop new drugs that can treat pain and addiction without producing tolerance, dependence, and addiction. Finally, there is a need to investigate the long-term effects of this compound on the central nervous system and to develop strategies to minimize its potential for addiction and abuse.

Synthesis Methods

The synthesis of 2-(3-Methylphenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]acetamide involves several steps. The first step is the preparation of N-(2,2,2-trifluoroethyl)-4-piperidone, which is then reacted with 3-methylbenzylamine to produce N-[(3-methylphenyl)methyl]-1-(2,2,2-trifluoroethyl)-4-piperidinamine. The final step involves the reaction of this intermediate with acetic anhydride to produce this compound.

Scientific Research Applications

2-(3-Methylphenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]acetamide has been used in various scientific research studies to investigate the role of mu-opioid receptors in pain management, reward, and addiction. It has been used to study the effects of opioids on the central nervous system, including the brain, spinal cord, and peripheral nerves. This compound has also been used to investigate the molecular mechanisms of opioid receptor signaling and to develop new drugs for the treatment of pain and addiction.

properties

IUPAC Name

2-(3-methylphenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23F3N2O/c1-13-3-2-4-15(9-13)10-16(23)21-11-14-5-7-22(8-6-14)12-17(18,19)20/h2-4,9,14H,5-8,10-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODXFFZMMNIUKKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NCC2CCN(CC2)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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